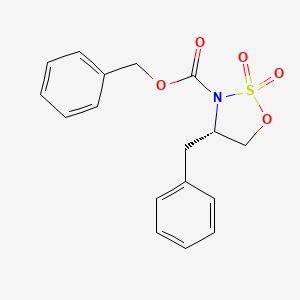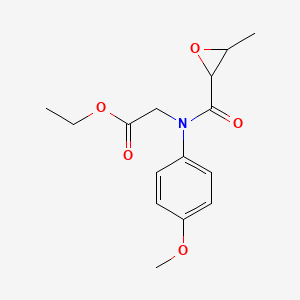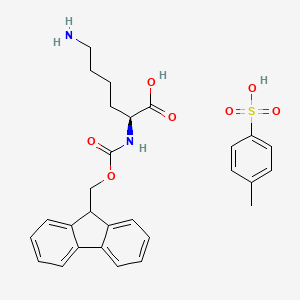
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a benzyl group and a carbobenzyloxy (Cbz) group attached to the oxathiazolidine ring. The oxathiazolidine ring itself contains sulfur, nitrogen, and oxygen atoms, making it a heterocyclic compound. The compound’s unique structure and chiral nature make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzylamine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or Cbz groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzyl or Cbz derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the oxathiazolidine ring and the Cbz group may contribute to its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Another oxathiazolidine derivative with similar structural features.
2,1-Benzothiazine 2,2-dioxides: Compounds with a similar sulfur-nitrogen-oxygen ring system.
Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxides: Compounds with a sulfur-containing heterocyclic ring.
Uniqueness
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific chiral configuration and the presence of both benzyl and Cbz groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H17NO5S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
benzyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c19-17(22-12-15-9-5-2-6-10-15)18-16(13-23-24(18,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 |
Clave InChI |
WKUGEFRCNJWDJK-INIZCTEOSA-N |
SMILES isomérico |
C1[C@@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)
![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)


![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)

![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)



![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)

